2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine
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Description
Scientific Research Applications
Synthesis and Acaricidal Activity
Previous studies have highlighted the synthesis of new fluorinated pyrazoles, including analogs to Tebufenpyrad, a commercial acaricide. These compounds, synthesized through regioselective pyrazole formation from 1,3-diketone with methylhydrazine, exhibit strong acaricidal activity, comparable or superior to commercial compounds (Fustero et al., 2008).
Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles bearing additional functional groups are valuable as building blocks in medicinal chemistry. A synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011).
Ligands for Metal Complexes
The synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been explored. These complexes have potential applications in catalysis and materials science (Budzisz et al., 2004).
Green Synthesis Approaches
Green, solvent-free synthesis methods for pyrazoles and related compounds have been developed, emphasizing the importance of environmentally friendly chemical processes. These methods allow for the efficient synthesis of complex heterocycles without the need for harmful solvents (Al-Matar et al., 2010).
Novel Heterocyclic Hybrids
Research into novel heterocyclic hybrids targeting dihydrofolate reductase combines pyrazole structures with other active moieties, demonstrating the versatility of these compounds in drug discovery and development (Othman et al., 2020).
Properties
IUPAC Name |
2-methyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-6-5-8-9(14-3-4-16(8)15-6)17-7(2)10(11,12)13/h3-5,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHYYYPWWSKOCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OC(C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.